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molecular formula C3Cr2O9 B8686710 Dichromium tricarbonate CAS No. 6449-00-9

Dichromium tricarbonate

Cat. No. B8686710
M. Wt: 284.02 g/mol
InChI Key: XHFVDZNDZCNTLT-UHFFFAOYSA-H
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Patent
US08580221B2

Procedure details

731 g of a 20% aqueous solution of potassium carbonate was used instead of the 10% aqueous solution of sodium carbonate used in Example 1, and was simultaneously added with chromium chloride at an addition speed of 14.6 g/min. The pH of the reaction liquid was maintained at about 8. Except these, a light blue chromium (III) carbonate powder was obtained as in Example 1. Measurement as in Example 1 was performed for the obtained chromium (III) carbonate. The results are shown in the following Table 1.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[K+].[K+].[C:7](=[O:10])([O-:9])[O-:8].[Na+].[Na+].[Cl-].[Cr+3:14].[Cl-].[Cl-]>>[C:1](=[O:2])([O-:4])[O-:3].[Cr+3:14].[C:7](=[O:8])([O-:10])[O-:9].[C:1](=[O:2])([O-:4])[O-:3].[Cr+3:14] |f:0.1.2,3.4.5,6.7.8.9,10.11.12.13.14|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cr+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pH of the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at about 8

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Cr+3].C([O-])([O-])=O.C([O-])([O-])=O.[Cr+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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